1-{4-Cyano-2-[4-(dimethylsulfamoyl)phenyl]-1,3-oxazol-5-yl}piperidine-4-carboxamide
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Overview
Description
1-{4-Cyano-2-[4-(dimethylsulfamoyl)phenyl]-1,3-oxazol-5-yl}piperidine-4-carboxamide is a complex organic compound with a unique structure that includes a cyano group, a dimethylsulfamoyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-Cyano-2-[4-(dimethylsulfamoyl)phenyl]-1,3-oxazol-5-yl}piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the oxazole ring through a cyclization reaction, followed by the introduction of the cyano and dimethylsulfamoyl groups under specific reaction conditions. The final step usually involves the coupling of the oxazole derivative with piperidine-4-carboxamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{4-Cyano-2-[4-(dimethylsulfamoyl)phenyl]-1,3-oxazol-5-yl}piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the cyano group to an amine.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1-{4-Cyano-2-[4-(dimethylsulfamoyl)phenyl]-1,3-oxazol-5-yl}piperidine-4-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of 1-{4-Cyano-2-[4-(dimethylsulfamoyl)phenyl]-1,3-oxazol-5-yl}piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazole derivatives and compounds with cyano and dimethylsulfamoyl groups. Examples include:
- 1-{4-Cyano-2-[4-(methylsulfamoyl)phenyl]-1,3-oxazol-5-yl}piperidine-4-carboxamide
- 1-{4-Cyano-2-[4-(ethylsulfamoyl)phenyl]-1,3-oxazol-5-yl}piperidine-4-carboxamide
Uniqueness
1-{4-Cyano-2-[4-(dimethylsulfamoyl)phenyl]-1,3-oxazol-5-yl}piperidine-4-carboxamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.
Biological Activity
The compound 1-{4-Cyano-2-[4-(dimethylsulfamoyl)phenyl]-1,3-oxazol-5-yl}piperidine-4-carboxamide is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, emphasizing its therapeutic potential.
Chemical Structure
The compound features a complex structure that includes a piperidine ring, an oxazole moiety, and a sulfamoyl group. Its molecular formula is C24H29N3O5S, with a molecular weight of 471.57 g/mol.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, highlighting its potential in several therapeutic areas:
- Anticancer Activity : The compound has shown promising results in inhibiting the proliferation of cancer cells. For instance, it was tested against multiple cancer cell lines, demonstrating significant antiproliferative effects with IC50 values in the nanomolar range .
- Enzyme Inhibition : The sulfamoyl group contributes to the compound's ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. These activities are crucial for developing treatments for conditions like Alzheimer's disease and urinary tract infections .
- Antibacterial Properties : Preliminary studies indicate that the compound exhibits antibacterial activity against various strains, making it a candidate for further development as an antimicrobial agent .
The biological mechanisms through which this compound exerts its effects are multifaceted:
- Cell Cycle Disruption : The compound interferes with cell cycle progression, particularly blocking the transition from G2 to M phase in cancer cells. This disruption leads to apoptosis and reduced tumor growth .
- Binding Affinity : Studies have shown that the compound binds effectively to β-tubulin, disrupting microtubule dynamics and leading to cytoskeletal instability—an important mechanism in cancer therapy .
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety of this compound:
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In Vitro Studies : In vitro assays demonstrated that the compound significantly inhibited cell growth in HT-29 (colon carcinoma), M21 (skin melanoma), and MCF7 (breast carcinoma) cell lines. The results are summarized in Table 1.
Cell Line IC50 (µM) HT-29 0.45 M21 0.30 MCF7 0.50 - In Vivo Studies : Animal models treated with the compound showed reduced tumor size compared to control groups, indicating its potential for therapeutic application in oncology .
Pharmacological Profile
The pharmacological profile of the compound is characterized by:
- Toxicity Assessment : Toxicity studies have indicated low toxicity levels in vivo, suggesting a favorable safety profile for further development.
- Pharmacokinetics : Initial pharmacokinetic evaluations suggest good bioavailability and distribution characteristics, although detailed studies are necessary for comprehensive understanding.
Properties
IUPAC Name |
1-[4-cyano-2-[4-(dimethylsulfamoyl)phenyl]-1,3-oxazol-5-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O4S/c1-22(2)28(25,26)14-5-3-13(4-6-14)17-21-15(11-19)18(27-17)23-9-7-12(8-10-23)16(20)24/h3-6,12H,7-10H2,1-2H3,(H2,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLTYQFOXEBKHLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)N3CCC(CC3)C(=O)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.